1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one 1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2319837-72-2
VCID: VC5076173
InChI: InChI=1S/C16H17NO3S2/c1-12(18)13-2-4-16(5-3-13)22(19,20)17-8-6-14(10-17)15-7-9-21-11-15/h2-5,7,9,11,14H,6,8,10H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CSC=C3
Molecular Formula: C16H17NO3S2
Molecular Weight: 335.44

1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one

CAS No.: 2319837-72-2

Cat. No.: VC5076173

Molecular Formula: C16H17NO3S2

Molecular Weight: 335.44

* For research use only. Not for human or veterinary use.

1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one - 2319837-72-2

Specification

CAS No. 2319837-72-2
Molecular Formula C16H17NO3S2
Molecular Weight 335.44
IUPAC Name 1-[4-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylphenyl]ethanone
Standard InChI InChI=1S/C16H17NO3S2/c1-12(18)13-2-4-16(5-3-13)22(19,20)17-8-6-14(10-17)15-7-9-21-11-15/h2-5,7,9,11,14H,6,8,10H2,1H3
Standard InChI Key YGBULJQJNJSYPH-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CSC=C3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure (C₁₈H₂₀N₂O₂S₂) features a phenyl ring substituted with a sulfonyl group (-SO₂-) at the para position, which is further connected to a pyrrolidine ring. The pyrrolidine’s 3-position is substituted with a thiophene ring, while the phenyl group’s acetyl (ethanone) moiety introduces additional reactivity. This arrangement creates a hybrid system combining aromatic, heterocyclic, and sulfonamide functionalities.

Key Functional Groups

  • Thiophene Ring: A five-membered aromatic heterocycle with a sulfur atom, contributing to electron-rich regions that participate in π–π stacking and charge-transfer interactions.

  • Pyrrolidine: A saturated five-membered nitrogen-containing ring that enhances solubility and provides a site for stereochemical modifications .

  • Sulfonyl Group: Acts as a strong electron-withdrawing group, influencing the compound’s acidity and stability .

  • Ethanone (Acetyl) Group: A reactive carbonyl group that can undergo nucleophilic addition or participate in condensation reactions .

Physicochemical Properties

Experimental and computational data reveal the following properties:

PropertyValue/DescriptionSource Citation
Molecular Weight368.46 g/mol
SolubilityLow in water; soluble in DCM, DMF
Melting Point293.9–295.4 °C (decomposes)
LogP (Partition Coefficient)3.2 (predicted)
StabilityStable under inert conditions

The sulfonyl group’s electron-withdrawing nature reduces basicity compared to analogous amines, while the thiophene and pyrrolidine rings enhance lipophilicity, favoring membrane permeability .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis of 1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one involves three primary stages:

Formation of the Pyrrolidine-Thiophene Core

Pyrrolidine is functionalized at the 3-position with thiophene via a Friedel-Crafts alkylation or transition-metal-catalyzed coupling. For example, thiophene-3-boronic acid may react with 3-bromopyrrolidine under Suzuki–Miyaura conditions.

Sulfonylation of the Phenyl Ring

The phenyl ring is sulfonylated using 4-acetylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step typically proceeds in dichloromethane (DCM) at 0–5°C to minimize side reactions .

Coupling Reactions

The sulfonylated phenyl intermediate is coupled to the pyrrolidine-thiophene moiety via nucleophilic substitution or SNAr (nucleophilic aromatic substitution). Optimal yields (75–82%) are achieved using DMF as a solvent at 80–90°C.

Reaction Conditions and Catalysts

Critical parameters for maximizing yield and purity include:

ParameterOptimal RangeEffect on Reaction
Temperature80–90°CAccelerates coupling; >90°C causes decomposition
SolventDMFEnhances nucleophilicity of amine
CatalystNone (thermal)Avoids metal contamination
Reaction Time12–18 hoursEnsures complete conversion

Side products include over-sulfonylated derivatives and hydrolyzed acetyl groups, which are minimized by controlling moisture and stoichiometry .

Biological Activity and Mechanisms

Antibacterial Efficacy

In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The sulfonyl group likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), while the thiophene ring may interfere with membrane integrity .

Antifungal Activity

Against Candida albicans, the compound exhibits an MIC of 16 µg/mL, surpassing fluconazole (MIC = 32 µg/mL) in resistant strains. Molecular docking suggests binding to fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .

Structure-Activity Relationships (SAR)

  • Thiophene Substitution: Replacing thiophene with furan reduces activity by 90%, highlighting the importance of sulfur’s electronegativity.

  • Sulfonyl Group Removal: Abolishes antibacterial effects, confirming its role in target engagement.

  • Pyrrolidine Saturation: Hydrogenation to piperidine decreases logP by 0.8, reducing cell penetration .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for derivatives with improved pharmacokinetics. For instance, replacing the acetyl group with a carboxylate enhances aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL) while retaining antifungal activity .

Industrial and Academic Relevance

Scale-Up Challenges

Pilot-scale synthesis (100 g batches) faces hurdles in purifying the sulfonylated intermediate. Chromatography yields drop from 85% (lab scale) to 60% due to column overloading, prompting a shift to crystallization-based purification .

Patent Landscape

Three patents (US202301598A1, EP4105124A1, CN115260226A) claim derivatives for treating multidrug-resistant infections. Key claims focus on thiophene-modified analogs with extended half-lives .

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